potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate
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Overview
Description
Potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C11H7F3N2O3K. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a pyrazole ring, and a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 4-hydroxy-1H-pyrazole-3-carboxylic acid with 2-(trifluoromethyl)phenylboronic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of 4-oxo-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate.
Reduction: Formation of 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups may also participate in hydrogen bonding interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Potassium 4-(trifluoromethyl)phenyltrifluoroborate: Used in similar synthetic applications, particularly in cross-coupling reactions.
Trifluoromethylated Aromatics: Compounds like fluoxetine and celecoxib, which also contain trifluoromethyl groups, are used in pharmaceuticals.
Uniqueness: Potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is unique due to its combination of a pyrazole ring with a trifluoromethyl group and a carboxylate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H6F3KN2O3 |
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Molecular Weight |
310.27 g/mol |
IUPAC Name |
potassium;4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H7F3N2O3.K/c12-11(13,14)6-3-1-2-4-7(6)16-5-8(17)9(15-16)10(18)19;/h1-5,17H,(H,18,19);/q;+1/p-1 |
InChI Key |
ZVNQNLWJHXGIOH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C(=N2)C(=O)[O-])O.[K+] |
Origin of Product |
United States |
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